3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-15-2-1-3-16(11-15)23-18(24)22-12-13-4-9-21-17(10-13)14-5-7-20-8-6-14/h1-11H,12H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOPWRRPHKADOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine in the presence of a palladium catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorophenyl isocyanate.
Formation of the Urea Linkage: The final step involves the reaction of the bipyridine intermediate with the chlorophenyl isocyanate to form the urea linkage under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The bipyridine and chlorophenyl groups can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of dechlorinated phenyl derivatives.
Substitution: Various substituted bipyridine or chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 3-({[2,4’-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as metal ions or biological receptors. The bipyridine moiety can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes. The chlorophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The compound’s structural and functional similarities to other urea derivatives are highlighted below, with data drawn from recent studies ().
Structural Features and Substituent Effects
- Core Urea Scaffold : All analogs share the urea backbone, critical for hydrogen bonding with biological targets.
- Aromatic Substitutions :
- 3-Chlorophenyl Group : Present in the target compound and analogs like 1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) (ESI-MS m/z: 500.2 [M+H]⁺) . The chlorine atom enhances electron-withdrawing effects and lipophilicity compared to unsubstituted phenyl groups.
- Bipyridine vs. Thiazole-Piperazine Moieties : The target compound’s bipyridine-methyl group differs from analogs in and , which feature thiazole rings linked to piperazine-hydrazinyl systems. Bipyridine may offer stronger π-π interactions but reduced conformational flexibility compared to thiazole-piperazine chains .
Physicochemical Properties
Key data from analogs (selected examples):
- Mass Spectrometry : The bipyridine-methyl group would increase molecular weight compared to thiazole-piperazine analogs (e.g., 11f vs. target).
- Melting Points : Thiazole-containing analogs (e.g., 1f , 2b ) exhibit melting points ~190–200°C, indicative of crystalline stability, while data for the target compound are unavailable .
Functional Implications
- Bipyridine vs. Thiazole : Bipyridine’s rigid, planar structure may improve binding to flat hydrophobic pockets (e.g., ATP-binding sites in kinases), whereas thiazole-piperazine systems (e.g., 11f ) offer flexibility for adapting to diverse binding geometries .
Biologische Aktivität
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea can be represented as follows:
- Molecular Formula : C16H15ClN4
- Molecular Weight : 300.77 g/mol
- CAS Number : [specific CAS number if available]
The compound features a bipyridine moiety linked to a chlorophenyl group through a urea functional group, contributing to its unique pharmacological properties.
Synthesis
The synthesis of 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea typically involves the reaction of appropriate bipyridine derivatives with chlorophenyl isocyanates. The reaction conditions often include:
- Solvent: Dimethylformamide (DMF)
- Temperature: Reflux conditions for several hours
- Purification: Column chromatography to isolate the desired product.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colon) | 15.5 |
| MCF-7 (Breast) | 22.0 |
| A549 (Lung) | 18.7 |
| U87 MG (Glioblastoma) | 12.4 |
These results suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Notably, it demonstrated activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings indicate potential application in treating bacterial infections.
Structure-Activity Relationships (SAR)
The biological activity of 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea can be influenced by modifications to its structure:
- Substituents on the Bipyridine Ring : Variations in the position and nature of substituents on the bipyridine ring can enhance or diminish activity.
- Chlorine Substitution : The presence of chlorine on the phenyl ring is critical for maintaining potency against tumor cells.
- Urea Linkage : The urea moiety is essential for biological activity, with alterations leading to significant changes in efficacy.
Case Studies
A recent study investigated the effects of this compound in vivo using mouse models with induced tumors. The results showed a marked reduction in tumor size after treatment with various doses of the compound over a period of three weeks, supporting its potential as an anticancer agent.
Q & A
Q. What are the typical synthetic routes for preparing 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea?
The compound can be synthesized via a nucleophilic addition-elimination reaction between a substituted aniline (e.g., 3-chlorophenylamine) and an isocyanate derivative of 2,4'-bipyridine. A general procedure involves:
- Reacting 4-(aminomethyl)-2,4'-bipyridine with 3-chlorophenyl isocyanate in anhydrous dichloromethane or THF under nitrogen.
- Purification via Combiflash chromatography (e.g., 0–50% ethyl acetate in hexane gradient) to isolate the urea product .
- Characterization by H NMR (e.g., DMSO- solvent, δ 8.8–7.1 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS with [M+H]+ peaks) .
Q. How can the purity and structural integrity of this compound be validated?
- Elemental analysis : Confirm stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., chlorine’s Cl/Cl ratio) .
- HPLC : Use a C18 column with UV detection (e.g., 254 nm) and acetonitrile/water mobile phases to assess purity (>95%) .
Advanced Research Questions
Q. What computational strategies are recommended for studying its binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinase domains or GPCRs). Parameterize the ligand using Gaussian-derived electrostatic potentials and optimize docking grids around known binding pockets .
- MD simulations : Run 100-ns trajectories in GROMACS with AMBER force fields to assess stability of ligand-receptor complexes under physiological conditions .
- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities, comparing results to experimental IC values .
Q. How can researchers resolve contradictory activity data across different assay systems?
- Assay validation : Cross-check results using orthogonal methods (e.g., SPR for binding vs. cell-based luciferase assays for functional activity) .
- Metabolic stability testing : Use liver microsomes or hepatocytes to rule out false negatives due to rapid degradation .
- Crystallography : Solve co-crystal structures (e.g., via SHELXL refinement ) to confirm binding modes and identify critical residues responsible for activity discrepancies .
Q. What strategies optimize SAR studies for derivatives of this compound?
- Scaffold diversification : Modify the bipyridine moiety (e.g., introduce electron-withdrawing groups at the 4'-position) to enhance π-stacking with aromatic residues .
- Bioisosteric replacement : Substitute the urea linkage with thiourea or sulfonamide groups to improve metabolic stability while retaining H-bonding capacity .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade target proteins selectively .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
